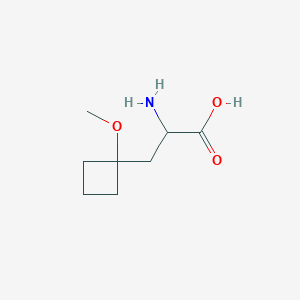

2-Amino-3-(1-methoxycyclobutyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-3-(1-methoxycyclobutyl)propanoic acid” is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-(1-methoxycyclobutyl)propanoic acid” consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . More detailed structural information, such as bond lengths and angles, would require further computational or experimental analysis.Scientific Research Applications

Asymmetric Synthesis of Carbocyclic α-Amino Acids

A study by Fondekar, Volk, and Frahm (1999) explores the asymmetric synthesis of carbocyclic α-amino acids, including those similar in structure to "2-Amino-3-(1-methoxycyclobutyl)propanoic acid." The research demonstrates the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid with high enantiomeric excess, indicating potential applications in stereochemically complex molecule construction Fondekar, Volk, & Frahm, 1999.

Nucleoside Protection for Oligodeoxyribonucleotide Synthesis

Research by Mishra and Misra (1986) on the protection of exocyclic amino groups of nucleosides for oligodeoxyribonucleotide synthesis on solid support highlights the utility of methoxyphenoxybenzoyl groups. Such protective groups demonstrate stability and selectivity under synthesis conditions, indicating the relevance of methoxy-containing compounds in nucleic acid chemistry Mishra & Misra, 1986.

Squarate-Based Nucleosides in Medicinal Chemistry

Lu, Lu, and Honek (2017) discuss the application of squaric acid derivatives, including methoxycyclobutene diones, in medicinal chemistry. These compounds, through computational analysis and preliminary biological evaluation, demonstrate potential as anticancer and antiviral agents. The study underscores the versatility of cyclobutyl structures in drug design Lu, Lu, & Honek, 2017.

CO2 Capture with Amino Acid Ionic Liquids

Gurkan et al. (2010) report on the use of amino acid ionic liquids for CO2 capture, highlighting the efficiency of trihexyl(tetradecyl)phosphonium methioninate and prolinate in absorbing CO2 in near 1:1 stoichiometry. This research suggests potential environmental applications of amino acid derivatives in mitigating carbon emissions Gurkan et al., 2010.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3-(1-methoxycyclobutyl)propanoic acid are currently unknown. This compound is a derivative of propanoic acid , which is known to have antimicrobial properties and is used as a food preservative . .

Mode of Action

As a derivative of propanoic acid, it may share some of the antimicrobial properties of its parent compound . .

properties

IUPAC Name |

2-amino-3-(1-methoxycyclobutyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFLWCDALDONOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B2874070.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2874071.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2874073.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2874079.png)

![6-Bromooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B2874080.png)